molecular formula C6H7F3O2 B8184499 3-(Trifluoromethoxy)cyclopentan-1-one

3-(Trifluoromethoxy)cyclopentan-1-one

Cat. No.: B8184499
M. Wt: 168.11 g/mol
InChI Key: BOBHJSDFRQPXRJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a trifluoromethoxy group at the third position. This compound is of interest due to its unique structural and electronic properties, which make it valuable in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of cyclopentanone derivatives using trifluoromethoxylation reagents under mild reaction conditions . This process often requires the use of catalysts and specific reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 3-(Trifluoromethoxy)cyclopentan-1-one may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, ensuring the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)cyclopentan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

3-(Trifluoromethoxy)cyclopentan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)cyclopentan-1-one involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group enhances the compound’s binding affinity to target proteins and enzymes, potentially leading to improved efficacy and reduced side effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)cyclopentan-1-one
  • 3-(Trifluoromethoxy)cyclohexan-1-one
  • 3-(Trifluoromethoxy)cyclopentanol

Uniqueness

3-(Trifluoromethoxy)cyclopentan-1-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and lipophilic properties. These properties enhance its stability, binding affinity, and overall performance in various applications compared to similar compounds .

Properties

IUPAC Name

3-(trifluoromethoxy)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)11-5-2-1-4(10)3-5/h5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBHJSDFRQPXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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